molecular formula C13H9Cl5N2OS B11982719 N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide

N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide

Cat. No.: B11982719
M. Wt: 418.5 g/mol
InChI Key: MXVJPHDATDWCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE is a complex organic compound known for its unique chemical structure and properties. It is part of a broader class of thiophene derivatives, which are widely studied for their applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE typically involves the reaction of thiophene-2-carboxylic acid with a series of chlorinated amines under controlled conditions. The process often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize efficiency and scalability. These methods often involve continuous flow reactors and advanced purification techniques to handle large volumes of reactants and products. The use of automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,3-DICHLORO-PHENYLAMINO)ET)AMIDE apart from similar compounds is its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H9Cl5N2OS

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H9Cl5N2OS/c14-7-3-1-4-8(10(7)15)19-12(13(16,17)18)20-11(21)9-5-2-6-22-9/h1-6,12,19H,(H,20,21)

InChI Key

MXVJPHDATDWCPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.